molecular formula C11H15NO2 B3695141 3-ethoxy-N,N-dimethylbenzamide

3-ethoxy-N,N-dimethylbenzamide

Cat. No.: B3695141
M. Wt: 193.24 g/mol
InChI Key: UFFTYSVEVGQXMT-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-dimethylbenzamide (IUPAC name: this compound) is a substituted benzamide derivative characterized by an ethoxy (–OCH₂CH₃) group at the meta position of the aromatic ring and a dimethylamide (–N(CH₃)₂) group. Substituted benzamides are pivotal in organic synthesis due to their roles as directing groups in C–H functionalization and as intermediates in pharmaceutical applications . The ethoxy group, an electron-donating substituent, may modulate electronic and steric effects, influencing reactivity and regioselectivity in catalytic transformations.

Properties

IUPAC Name

3-ethoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10-7-5-6-9(8-10)11(13)12(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFTYSVEVGQXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity
Compound Substituent Position Key Reactivity Observations Reference
3-Ethoxy-N,N-dimethylbenzamide meta-ethoxy Expected moderate steric hindrance; electron-donating effects may enhance para-selectivity in cross-couplings.
3-Methoxy-N,N-dimethylbenzamide meta-methoxy Smaller substituent (methoxy vs. ethoxy) reduces steric bulk; similar electronic effects. Used in NMR studies of solvent-induced shifts.
4-Hexyl-N,N-dimethylbenzamide para-hexyl Long alkyl chain increases para-selectivity in Fe-catalyzed cross-couplings (95% yield). Demonstrates steric tolerance at para position.
N,N-Diethylbenzamide N/A (parent compound) Longer N-alkyl chains (diethyl vs. dimethyl) improve para-selectivity in alkylation reactions.
2-Methyl-N,N-dimethylbenzamide ortho-methyl Severe steric hindrance reduces esterification yield (trace product). Highlights sensitivity to ortho substitution.

Key Findings :

  • Substituent Position : Meta-substituted benzamides (e.g., 3-ethoxy, 3-methoxy) exhibit lower steric interference compared to ortho analogs, enabling higher yields in reactions like esterification .
  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) polarize the aromatic π-system, altering NMR chemical shifts and rotational barriers about the C–N bond .
  • Steric Effects : Para-substituted long-chain alkyl groups (e.g., hexyl) enhance regioselectivity in cross-couplings , while ortho substituents (e.g., methyl) drastically hinder reactivity .
Solvent-Dependent Behavior

N,N-Dimethylbenzamide derivatives exhibit solvent-sensitive properties:

  • 13C NMR Shifts : Polar solvents (e.g., DMSO) induce downfield shifts in carbonyl carbons due to hydrogen-bonding interactions .
  • Rotational Barriers : ΔG‡ values for C–N bond rotation correlate with solvent polarity. For 3-ethoxy derivatives, hydrogen-bonding solvents may further stabilize transition states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N,N-dimethylbenzamide

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